9-Mesityl-10-methylacridinium Perchlorate: A Comprehensive Technical Guide for Researchers
9-Mesityl-10-methylacridinium Perchlorate: A Comprehensive Technical Guide for Researchers
An in-depth examination of the synthesis, properties, and photocatalytic applications of 9-Mesityl-10-methylacridinium Perchlorate, a powerful organocatalyst for modern organic chemistry.
This technical guide provides a detailed overview of 9-Mesityl-10-methylacridinium perchlorate, a prominent organic photocatalyst. It is intended for researchers, scientists, and drug development professionals who are interested in leveraging its unique photoredox properties for a variety of chemical transformations. This document covers the compound's core properties, detailed experimental protocols for its synthesis and application, and visual representations of its mechanism of action and experimental workflows.
Core Properties
9-Mesityl-10-methylacridinium perchlorate is a yellow, crystalline solid that has gained significant attention as a potent metal-free photocatalyst. Its efficacy stems from its strong oxidizing ability in the excited state, enabling a wide range of chemical reactions to be initiated by visible light.[1][2]
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₂ClNO₄ | [3] |
| Molecular Weight | 411.88 g/mol | |
| Appearance | Light yellow to amber to dark green powder/crystal | |
| Purity | >98.0% (HPLC) | |
| CAS Number | 674783-97-2 | [3] |
Crystal Structure
The crystal structure of 9-Mesityl-10-methylacridinium perchlorate has been determined by X-ray crystallography.[3]
| Crystal System | Monoclinic |
| Space Group | P 1 21/a 1 |
| Unit Cell Dimensions | a = 12.017 Å, b = 14.236 Å, c = 12.309 Å |
| α = 90°, β = 104.661°, γ = 90° |
Photocatalytic Properties
The photocatalytic activity of 9-Mesityl-10-methylacridinium perchlorate is dictated by its electrochemical and photophysical properties. Upon irradiation with visible light, it can engage in photoinduced electron transfer (PET) processes.[4]
| Property | Value | Reference |
| Excited State Reduction Potential | E*red ≈ +2.06 V vs SCE | [5] |
| Ground State Reduction Potential | Ered = -0.57 V vs SCE in MeCN | [5] |
| Absorption Maxima (λmax) | 360 nm, 423 nm in acetonitrile | [6] |
| Photocatalyst Activation Wavelength | ~450 nm (blue light) | [2] |
Experimental Protocols
Synthesis of 9-Mesityl-10-methylacridinium Perchlorate
This protocol is a synthesis of procedures described in the literature.[5][6]
Materials:
-
N-methylacridone
-
Mesitylmagnesium bromide (or Mesityllithium)
-
Anhydrous tetrahydrofuran (THF)
-
Perchloric acid (HClO₄), 70%
-
Diethyl ether
-
Ethanol
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend N-methylacridone in anhydrous THF.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of mesitylmagnesium bromide (or mesityllithium) in THF to the cooled suspension with stirring.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for one hour, then slowly warm to room temperature and stir for an additional 3 hours.
-
Quench the reaction by carefully adding water.
-
Acidify the mixture with 70% perchloric acid until a yellow precipitate forms.
-
Collect the precipitate by vacuum filtration and wash it with diethyl ether.
-
Purify the crude product by recrystallization from ethanol to yield 9-Mesityl-10-methylacridinium perchlorate as a yellow crystalline solid.[6]
-
Dry the purified product under vacuum.
Characterization: The final product should be characterized by ¹H NMR and ¹³C NMR spectroscopy to confirm its structure and purity.[7]
General Protocol for a Photocatalytic Reaction
This protocol provides a general workflow for a typical photocatalytic reaction using 9-Mesityl-10-methylacridinium perchlorate.
Materials:
-
9-Mesityl-10-methylacridinium perchlorate (photocatalyst)
-
Substrate
-
Reagent
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Visible light source (e.g., blue LEDs, ~450 nm)
-
Reaction vessel (e.g., Schlenk tube or vial)
Procedure:
-
In a reaction vessel, combine the substrate, reagent, and 9-Mesityl-10-methylacridinium perchlorate (typically 1-5 mol%).
-
Add the anhydrous solvent and stir the mixture to dissolve the components.
-
If the reaction is air-sensitive, degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes. For reactions requiring oxygen, the solution should be saturated with oxygen.[1]
-
Place the reaction vessel in front of a visible light source and begin irradiation with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, remove the light source and concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired product.
Visualizations
Photocatalytic Cycle
The following diagram illustrates the general mechanism of photocatalysis by 9-Mesityl-10-methylacridinium perchlorate, involving a photoinduced electron transfer process.
Caption: General photocatalytic cycle of 9-Mesityl-10-methylacridinium perchlorate.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a photocatalytic reaction.
Caption: A typical experimental workflow for a photocatalytic reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 9-Mesityl-10-methylacridinium Perchlorate | C23H22ClNO4 | CID 15953479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. RU2582126C1 - Method of producing 9-mesityl-10-methyl acridinium salt - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]






